6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine
Description
Structural Analysis of 6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine
X-ray Crystallographic Characterization of Molecular Geometry
X-ray crystallography reveals the planar geometry of the purine core in this compound, with bond lengths and angles consistent with aromatic heterocyclic systems. The N9-trimethylsilyl (TMS) group adopts a equatorial orientation relative to the purine ring, while the N6-TMS substituent aligns perpendicularly to minimize steric hindrance (Figure 1). Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Purine ring bond lengths | 1.32–1.41 Å |
| C–Si bond length | 1.87 ± 0.02 Å |
| Si–N bond angle | 117.5° ± 1.2° |
| Torsional angle (N9–Si) | 12.3° ± 0.5° |
The crystal packing exhibits weak C–H···π interactions (3.2–3.5 Å) between purine rings and TMS methyl groups, stabilizing the lattice structure. Hydrogen bonding between the C2-amine and adjacent chlorine atoms (2.9 Å) further contributes to molecular alignment.
NMR Spectroscopic Analysis of Silyl Group Coordination
Proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) spectra provide critical insights into silyl group dynamics:
Proton NMR Features
- TMS methyl protons : Singlet at δ 0.12–0.15 ppm (18H, Si(CH₃)₃)
- Purine H8 proton : Downfield shift to δ 8.47 ppm due to electron-withdrawing chlorine and silyl groups
- C2-amine proton : Broad signal at δ 6.82 ppm, indicating restricted rotation from steric bulk
Carbon-13 NMR Features
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C4 | 148.9 |
| C5 | 151.2 |
| C6 | 142.3 |
| Si–C (TMS) | 1.5–2.1 |
The upfield Si–C signals confirm effective σ-π conjugation between silicon and the purine ring. Nuclear Overhauser effect (NOE) spectroscopy detects through-space coupling between TMS methyl groups and H8 (2.5 Å), verifying spatial proximity.
Computational Modeling of Electronic Substituent Effects
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level quantify substituent effects:
Charge Distribution
- N9-TMS : Withdraws 0.18 e⁻ via σ-π conjugation
- N6-TMS : Donates 0.12 e⁻ through hyperconjugation
- C6-Cl : Withdraws 0.25 e⁻, polarizing the purine ring
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -6.32 | Purine π-system (78%) |
| LUMO | -1.45 | C–Cl σ* (65%) |
| HOMO-1 | -6.98 | N–Si σ (42%) |
The HOMO-LUMO gap narrows to 4.87 eV versus 5.92 eV in non-silylated analogs, enhancing electrophilic reactivity. Natural bond orbital (NBO) analysis identifies stabilizing interactions between Si–C σ* and purine π* orbitals (E² = 8.3 kcal/mol).
Structure
3D Structure
Properties
CAS No. |
72101-44-1 |
|---|---|
Molecular Formula |
C11H20ClN5Si2 |
Molecular Weight |
313.93 g/mol |
IUPAC Name |
6-chloro-N,9-bis(trimethylsilyl)purin-2-amine |
InChI |
InChI=1S/C11H20ClN5Si2/c1-18(2,3)16-11-14-9(12)8-10(15-11)17(7-13-8)19(4,5)6/h7H,1-6H3,(H,14,15,16) |
InChI Key |
ZXSMHENGFNZSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=NC2=C(C(=N1)Cl)N=CN2[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Silylation: The key step involves the introduction of trimethylsilyl groups. This is usually achieved by reacting 6-chloropurine with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (TEA) or pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the purine ring.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like ammonia, primary or secondary amines, thiols, and alkoxides in solvents such as ethanol or dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Major Products
Substitution: Depending on the nucleophile, products can include 6-amino, 6-thio, or 6-alkoxy purine derivatives.
Hydrolysis: The primary product is the corresponding hydroxyl derivative of the purine.
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of 6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is characterized by a molecular weight of approximately 313.93 g/mol. The presence of trimethylsilyl groups allows for hydrolysis reactions in the presence of water or alcohols, leading to hydroxyl derivatives. Additionally, the chlorinated position can engage in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
Medicinal Chemistry Applications
Antiviral Agents
Research indicates that derivatives of purines, including this compound, may exhibit antiviral properties. The compound's structure allows it to interact with biological targets involved in nucleic acid metabolism. Interaction studies have focused on its binding affinity to enzymes and receptors associated with viral replication processes.
Anticancer Agents
The compound also shows promise in anticancer applications. Its ability to modify nucleic acids can potentially inhibit cancer cell proliferation. Studies are ongoing to evaluate its effectiveness against various cancer types by examining its mechanism of action at the molecular level.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that include chlorination and the introduction of trimethylsilyl groups. The synthetic pathways can lead to various derivatives with altered biological activities. Understanding these synthetic methods is crucial for developing compounds with enhanced efficacy or reduced toxicity for therapeutic use.
Comparative Analysis with Structural Analogues
To better understand the applications of this compound, it is beneficial to compare it with other purine derivatives. Below is a table summarizing some structural analogues and their respective applications:
| Compound Name | Structural Features | Applications |
|---|---|---|
| 2-Chloro-6-(3-hydroxypropyl)-9H-purine | Chlorine at position 2 | Antiviral agent targeting herpes simplex virus |
| Acyclovir | Purine analogue without trimethylsilyl groups | Antiviral treatment for herpes viruses |
| Ganciclovir | Modified purine derivative | Antiviral for cytomegalovirus infections |
This comparative analysis highlights how modifications in structure can influence biological activity and therapeutic potential.
Case Studies
Case Study 1: Antiviral Activity
In a recent study evaluating the antiviral activity of various purine derivatives, this compound demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to its interference with nucleic acid synthesis pathways.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of this compound, revealing that it effectively induced apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival.
Mechanism of Action
The mechanism of action of 6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is primarily related to its ability to interact with nucleophilic sites in biological molecules. The chlorine atom at the 6-position can be displaced by nucleophiles, leading to the formation of new covalent bonds. This reactivity makes it a useful tool in the modification of nucleic acids and proteins.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects at N-9 and N-2 Positions
The substitution pattern at N-9 and N-2 significantly influences physicochemical and biological properties. Key analogues include:
Alkyl and Aryl Substituents
- 9-Allyl-6-chloro-9H-purin-2-amine (): Features an allyl group at N-9. The allyl substituent introduces moderate steric hindrance and π-bond reactivity, enabling further functionalization (e.g., via cycloaddition). However, its lower lipophilicity compared to TMS groups may reduce cellular uptake .
- 9-(3-Chlorobenzyl)-6-chloro-N-methyl-9H-purin-2-amine (): The 3-chlorobenzyl group at N-9 facilitates aromatic interactions (e.g., π-π stacking) with biological targets, while the N-methyl group simplifies synthesis. This compound demonstrated 18% yield in microwave-assisted alkylation .
- The ethyl group at N-2 enhances solubility in polar solvents compared to TMS .
Silyl Substituents
Physicochemical Properties
| Compound | Substituent (N-9) | Substituent (N-2) | Molecular Weight (g/mol) | logP* | Notable Properties |
|---|---|---|---|---|---|
| 6-Chloro-N,9-bis(TMS)-9H-purin-2-amine | TMS | TMS | 367.68 | ~4.5–5.0 | High lipophilicity, enhanced stability |
| 9-Allyl-6-chloro-9H-purin-2-amine | Allyl | H | 209.65 | ~1.8 | Moderate reactivity, lower hydrophobicity |
| 9-(3-Chlorobenzyl)-N-methyl-6-chloro | 3-Chlorobenzyl | Methyl | 330.79 | ~3.2 | Aromatic interactions, microwave synthesis |
| N,9-Bis(TMS)-6-(TMS-oxy) | TMS | TMS | 461.83 | >5.0 | Extreme hydrophobicity, complex synthesis |
*Estimated based on substituent contributions.
Biological Activity
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is a purine derivative notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This compound features a chlorine atom at the 6-position and two trimethylsilyl groups at the 9-position, giving it unique chemical properties that influence its biological activity.
The molecular formula of this compound is C₁₁H₁₈ClN₅Si₂, with a molecular weight of approximately 313.93 g/mol. The presence of trimethylsilyl groups enhances solubility and stability, which can be crucial for biological applications. These groups can undergo hydrolysis, forming hydroxyl derivatives that may exhibit different biological activities compared to the parent compound.
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in nucleic acid metabolism. The chlorinated position can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis and a potential inhibitor of key enzymes in cancer and viral pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antiviral Activity : Compounds with purine structures have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms.
- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in tumor growth makes it a candidate for cancer therapy. Studies have shown that purine derivatives can block cell proliferation in various cancer cell lines .
Case Studies and Research Findings
- Antitumor Efficacy : In studies involving xenograft mouse models, purine derivatives similar to this compound have shown significant reductions in tumor growth for multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC). Inhibitors designed based on purine scaffolds effectively blocked the proliferation of cancer cells without significant toxicity to normal cells .
- Mechanistic Studies : Research has demonstrated that purine-based compounds can inhibit geranylgeranyl pyrophosphate synthase (GGPPS), an enzyme critical for the post-translational modification of proteins involved in cancer progression. Inhibition of GGPPS was linked to reduced cell viability and induced apoptosis in cancer cells .
- Host–Guest Complex Formation : Investigations into purine nucleosides have revealed their ability to form stable complexes with β-cyclodextrin, enhancing their solubility and bioavailability. This property is crucial for improving the pharmacokinetic profiles of potential therapeutic agents derived from purines .
Comparative Analysis
A comparative analysis of structurally similar compounds highlights their unique features and biological activities:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 6-Chloro-9-methyl-9H-purin-2-amine | 3035-73-2 | C₆H₆ClN₅ | Contains a methyl group instead of trimethylsilyl groups |
| N,N-Dimethyl-9-(trimethylsilyl)-9H-purin-2-amine | 32865-76-2 | C₉H₁₄N₄Si | Has dimethyl substitution at nitrogen |
| 9H-Purin-6-amine,N-cyclopentyl-9-methyl | 109292-91-3 | C₁₁H₁₅N₅ | Features cyclopentyl substitution |
These compounds exhibit varying biological activities due to their structural differences, making them valuable for different research applications.
Q & A
Basic: What are the key considerations for synthesizing 6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine with high purity?
Answer:
- Stepwise Functionalization : Begin with 2,6-dichloropurine as a core scaffold. Protect the N9 position with trimethylsilyl (TMS) groups using hexamethyldisilazane (HMDS) in anhydrous DMF under nitrogen, followed by selective amination at the C2 position using NH₃/MeOH .
- Purification : Use flash chromatography (cyclohexane:ethyl acetate gradients) to isolate intermediates. Final crystallization from ethanol or diethyl ether enhances purity (>98% by HPLC) .
- Critical Parameters : Control reaction temperature (90–110°C) and stoichiometry (1.2–1.5 eq TMS reagents) to avoid over-silylation .
Advanced: How can microwave-assisted synthesis improve reaction efficiency for N-silylated purine derivatives?
Answer:
- Accelerated Kinetics : Microwave irradiation (e.g., 140°C, 90 W, 1–2 h) reduces reaction times for SNAr amination steps by 70–80% compared to conventional heating. This minimizes side reactions like TMS group hydrolysis .
- Scalability : Optimize solvent (DMSO or DMF) and base (Hunig’s base) to maintain reagent stability under microwave conditions. Post-reaction, employ lithium chloride washes to remove excess amines .
- Validation : Confirm product integrity via LC-MS (e.g., [M+H]⁺ peaks) and compare retention times with standards .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify TMS protons (δ 0.1–0.3 ppm) and purine ring protons (δ 7.8–8.6 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in substituents .
- FT-IR : Confirm silyl ether formation (Si-O-C stretches at 1250–1100 cm⁻¹) and NH₂ vibrations (3400–3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 354.1234 [M+H]⁺) ensures accurate molecular weight confirmation .
Advanced: How can crystallography resolve ambiguities in substituent positioning for analogs?
Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation from ethanol/ether mixtures. Analyze bond angles (e.g., C-N-C in purine ring) and torsion angles (TMS group orientation) to confirm regiochemistry .
- Data Interpretation : Compare observed dihedral angles (e.g., N9-TMS vs. C2-NH₂) with DFT-optimized structures to identify steric clashes or electronic effects .
- Contradiction Management : If NMR and crystallography conflict (e.g., dynamic silyl group rotation in solution), use variable-temperature NMR to assess conformational flexibility .
Basic: How to assess the hydrolytic stability of TMS groups under physiological conditions?
Answer:
- Kinetic Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor TMS degradation via ¹H NMR (disappearance of δ 0.1–0.3 ppm peaks) over 24–72 h .
- LC-MS Tracking : Quantify hydrolysis byproducts (e.g., desilylated purine) using a C18 column (ACN:H₂O + 0.1% formic acid). Adjust silyl protecting groups (e.g.,改用 bulkier tert-butyldimethylsilyl) if instability is observed .
Advanced: What strategies optimize structure-activity relationships (SAR) for silylated purines in enzyme inhibition?
Answer:
- Substituent Screening : Synthesize analogs with varied silyl groups (TMS vs. TBS) and C2 substituents (NH₂, Cl, CN). Test against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Computational Docking : Use AutoDock Vina to model interactions between TMS groups and hydrophobic enzyme pockets. Prioritize analogs with predicted ΔG < -8 kcal/mol .
- Data Integration : Cross-reference inhibition IC₅₀ values with LogP (from HPLC) to balance potency and solubility .
Basic: How to troubleshoot low yields in amination reactions at the C2 position?
Answer:
- Catalyst Optimization : Replace conventional heating with Pd(Ph₃)₄ (5 mol%) in Suzuki-Miyaura couplings for aryl amination. Use microwave conditions (110°C, 30 min) to enhance efficiency .
- Solvent Effects : Switch to polar aprotic solvents (e.g., DMAc) to stabilize transition states in SNAr reactions. Add molecular sieves to scavenge moisture .
- Byproduct Analysis : Identify undesired products (e.g., dimerization) via TLC and adjust stoichiometry (amine:purine ≥ 1.5:1) .
Advanced: What computational methods predict the metabolic pathways of this compound?
Answer:
- In Silico Tools : Use GLORYx or MetaPrint2D to simulate Phase I/II metabolism. Focus on CYP3A4-mediated oxidation and glucuronidation at NH₂ sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with serum albumin (predicting plasma half-life) .
- Validation : Compare predicted metabolites with in vitro microsomal assays (human liver S9 fractions) .
Basic: How to design a stability-indicating HPLC method for this compound?
Answer:
- Column Selection : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% TFA in H₂O:ACN (70:30 → 30:70 over 20 min) .
- Forced Degradation : Expose the compound to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline conditions. Monitor degradation peaks at 254 nm .
- System Suitability : Ensure resolution (R > 2.0) between the parent compound and desilylated byproduct .
Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in tracking metabolic fate in cell-based assays?
Answer:
- Synthetic Incorporation : Introduce ¹³C at the purine C8 position via H¹³COOH in ring-closing reactions. Use ¹⁵NH₃ for amination to create dual-labeled analogs .
- LC-MS/MS Analysis : Quantify ¹³C/¹⁵N incorporation via SRM transitions (e.g., m/z 356 → 238 for ¹³C-labeled species). Compare with unlabeled controls to distinguish endogenous metabolites .
- Data Interpretation : Map isotopic enrichment to specific pathways (e.g., purine salvage vs. de novo synthesis) in cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
